molecular formula C9H11F2NO B15236030 (1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

Cat. No.: B15236030
M. Wt: 187.19 g/mol
InChI Key: QGQMHGKLKBAITH-CDUCUWFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, along with a difluorophenyl group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral Rhodium (Rh) catalysts such as DuPHOS can facilitate the hydrogenation of prochiral substrates to yield chiral amino alcohols with high enantiomeric excess .

Another approach involves the asymmetric epoxidation of alkenes using chiral manganese (Mn) catalysts like Jacobsen’s catalyst, followed by ring-opening reactions to introduce the amino group . These methods are highly efficient and provide the desired chiral amino alcohols in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation or epoxidation processes. The choice of method depends on factors such as cost, availability of starting materials, and the desired scale of production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amino alcohols or ethers.

Scientific Research Applications

(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol can be compared with other chiral amino alcohols such as:
    • (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol
    • (1R,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol
    • (1R,2S)-1-amino-1-(2,4-difluorophenyl)propan-2-ol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

QGQMHGKLKBAITH-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C(=CC=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.